Hematoxyline

説明

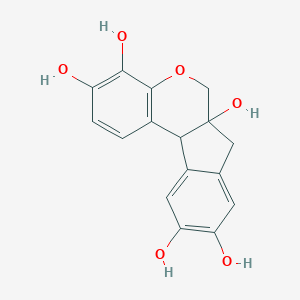

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. |

|---|---|

CAS番号 |

517-28-2 |

分子式 |

C16H14O6 |

分子量 |

302.28 g/mol |

IUPAC名 |

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1 |

InChIキー |

WZUVPPKBWHMQCE-CJNGLKHVSA-N |

異性体SMILES |

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O |

正規SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |

melting_point |

212 to 248 °F (NTP, 1992) |

他のCAS番号 |

517-28-2 |

物理的記述 |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992) Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] |

ピクトグラム |

Irritant |

賞味期限 |

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/ |

溶解性 |

Slightly soluble in cold; soluble in hot (NTP, 1992) |

同義語 |

Haematoxylon Hematoxiline Hematoxylin Hemotoxylin Hydroxybrasilin Hydroxybrazilin |

製品の起源 |

United States |

Chemical Transformations and Complex Formation in Research Contexts

Oxidation Pathways of Hematoxylin (B73222) to Hematein (B1673047)

The conversion of hematoxylin to hematein, a process known as "ripening," is a crucial oxidation step that imparts the characteristic color and staining ability to the molecule. synnovis.co.uknipne.robiomedpress.org This transformation can be achieved through several pathways, including natural processes and controlled chemical and electrochemical methods.

Natural Ripening Processes and Their Kinetic Studies

Historically, the traditional method for oxidizing hematoxylin involved "natural ripening," where solutions of hematoxylin were exposed to atmospheric oxygen and light over an extended period. synnovis.co.uknipne.rostainsfile.com This slow oxidation, often taking several weeks to months, was believed to produce a more reliable and longer-lasting staining solution. nipne.rostainsfile.com The process involves loosely capping or plugging containers with cotton wool to allow air to enter and periodically shaking the solution to facilitate the reaction. nipne.rostainsfile.com When the solution achieves a satisfactory staining intensity, it is transferred to a dark, tightly stoppered bottle to slow down further oxidation. stainsfile.com

To expedite natural ripening, a strong alcoholic solution can be utilized. stainsfile.com Hematoxylin has a saturation point of about 3% in ethanol (B145695), while hematein's is around 7%. stainsfile.com By preparing a supersaturated solution of hematoxylin in absolute ethanol and exposing it to light and air with periodic agitation, the solution will turn a deep brown, indicating the formation of hematein. stainsfile.com

The rationale behind the extended life of naturally ripened solutions is that they become usable when a significant portion, roughly half, of the hematoxylin has been oxidized. nipne.rostainsfile.com These solutions remain effective as the oxidation of hematoxylin to hematein continues, and they only become unusable when the concentration of hematein drops below a level required for acceptable staining due to its own further oxidation. nipne.rostainsfile.com

Chemical Oxidation Mechanisms (e.g., Sodium Iodate (B108269), Mercuric Oxide)

To overcome the time-consuming nature of natural ripening, chemical oxidants are now widely used for the rapid conversion of hematoxylin to hematein. leicabiosystems.comsynnovis.co.uk This method allows for immediate use of the staining solution upon cooling after the reaction. stainsfile.com

Sodium iodate is the most common oxidizing agent. stainsfile.comstainsfile.com Typically, about 0.2 grams of sodium iodate are used for every gram of hematoxylin for complete oxidation. stainsfile.comstainsfile.com Some formulations utilize "half-oxidation," where only enough oxidant is added to convert about half of the hematoxylin to hematein, mimicking the state of a naturally ripened solution at its peak usability. nipne.rostainsfile.com

Mercuric oxide was historically a popular oxidant, particularly in Harris's hematoxylin formulations. leicabiosystems.comstainsfile.com However, due to its high toxicity and environmental concerns, its use is now strongly discouraged and has been largely replaced by sodium iodate. stainsfile.comstainsfile.com

Other chemical oxidants that have been used include potassium permanganate, iodine, and hydrogen peroxide. nipne.rostainsfile.com

| Oxidizing Agent | Typical Amount per Gram of Hematoxylin | Notes |

| Sodium Iodate | ~200 mg | Most common, allows for rapid or half-oxidation. stainsfile.comstainsfile.com |

| Mercuric Oxide | Varies by formulation | Historically used, now largely deprecated due to toxicity. leicabiosystems.comstainsfile.comstainsfile.com |

| Potassium Permanganate | Varies | Less common alternative. nipne.rostainsfile.com |

| Iodine | Varies | Less common alternative. stainsfile.com |

| Hydrogen Peroxide | Varies | Less common alternative. nipne.ro |

Electrochemical Oxidation Studies and Resulting Products

The electrochemical oxidation of hematoxylin has been a subject of intense investigation to understand its redox behavior, which is believed to be crucial for its biological activity. publish.csiro.au Studies using techniques like cyclic voltammetry have revealed that the electrochemical behavior of hematoxylin is highly dependent on factors such as pH, concentration, and the time window of the voltammetry method used. publish.csiro.ausid.irresearchgate.net

Theoretical studies have investigated the oxidation of the two catechol rings (A and B) in the hematoxylin structure. publish.csiro.auresearchgate.net One experimental study proposed an ErCiEr mechanism, where a reversible electrochemical oxidation (Er) of ring A is followed by an irreversible chemical reaction (Ci). publish.csiro.auresearchgate.net However, theoretical results suggest that the electrochemical oxidation of ring B might be slightly more favored, proposing an ErErCiEr mechanism where two reversible electrochemical oxidations occur before the irreversible chemical reaction. publish.csiro.au The calculated oxidation potential is approximately 0.719 V versus the standard hydrogen electrode (SHE), which is in close agreement with the experimental value of 0.759 V vs. SHE. publish.csiro.auresearchgate.net

Recent research in 2025 utilized a screen-printed electrode (SPE) modified with a graphene-CoS2 nanocomposite to study the electrochemical quantification of hematoxylin. samipubco.com This modified electrode enhanced the electrooxidation kinetics and reduced the anodic over-potential. samipubco.com The study found that the maximum rate of the subsequent chemical reaction occurred at a neutral pH of 7.0. samipubco.com

Metal-Ion Mordanting and Dye Lake Formation

The oxidized form of hematoxylin, hematein, is an anionic dye with poor affinity for tissue. synnovis.co.uk To function as an effective stain, it requires a mordant, which is a polyvalent metal ion that forms a coordination complex with the dye. synnovis.co.ukstainsfile.com This complex, known as a "lake," possesses a positive charge, enabling it to bind to anionic components in tissues, such as the phosphate (B84403) groups of nucleic acids in the cell nucleus. synnovis.co.uklupinepublishers.com The color of the resulting stain depends on the metal salt used. bionity.com

Role of Aluminum (Al(III)) as a Primary Mordant in Staining Complexation

Aluminum (Al(III)) is the most common mordant used in hematoxylin staining for demonstrating nuclear and cytoplasmic structures. stainsfile.combionity.com The resulting aluminum-hematein complexes, often referred to as "hemalum," typically produce a blue to violet color. tandfonline.combionity.com

The formation of the dye lake involves the aluminum ion acting as a bridge between the anionic hematein and the negatively charged tissue components. lupinepublishers.com Coordination complexes are formed through a covalent bond between the carbonyl oxygen of hematein and the aluminum atom, a process known as chelation. lupinepublishers.com

The most common sources of aluminum for these solutions are alums, which are double sulfates of aluminum, such as ammonium (B1175870) aluminum sulfate (B86663) or potassium aluminum sulfate. stainsfile.comlupinepublishers.com The widespread use of alums dates back to the late 1800s when they were readily available in high purity. lupinepublishers.com The pH of the solution plays a critical role; in acidic solutions, a cationic dye-metal complex is formed. lupinepublishers.com In alkaline solutions, the aluminum mordant can dissociate and form insoluble aluminum hydroxide, preventing the formation of the dye-lake. bionity.com Therefore, after staining with an alum hematoxylin solution, sections are often treated with a mild alkaline solution in a process called "blueing" to neutralize any residual acid and facilitate the formation of the insoluble blue aluminum-hematin-tissue lake. bionity.com

Spectrophotometric studies have shown that the hematein-Al(III) complex forms optimally at a pH of 3.0 and exhibits a maximum absorbance at a wavelength (λmax) of 586 nm. researchgate.net Molar ratio analysis indicates a ligand-to-metal ratio of 3:1 for this complex. researchgate.net

Complexation with Other Metal Ions (e.g., Iron (Fe(III)), Chromium (Cr(III)))

Besides aluminum, other metal ions are also used as mordants with hematoxylin to achieve different staining characteristics.

Iron (Fe(III)) is the second most common metal ion used. tandfonline.com Ferric salts not only act as a mordant but also oxidize hematoxylin to hematein, forming dye-metal complexes that are typically blue-black or almost black in color. tandfonline.combionity.com Iron hematoxylin stains are valuable for demonstrating a variety of structures, including nuclei, chromosomes, elastin (B1584352), and myelin sheaths. tandfonline.com Spectrophotometric analysis indicates that the hematein-Fe(III) complex forms optimally at a pH of 4.0 with a λmax of 592 nm and a ligand-to-metal ratio of 3:1. researchgate.net

Chromium (Cr(III)) is another metal ion that can be used as a mordant with hematoxylin. leicabiosystems.comleicabiosystems.com

| Metal Ion Mordant | Resulting Stain Color | Typical Applications | Optimal pH for Complex Formation | λmax of Complex (nm) | Ligand:Metal Ratio |

| Aluminum (Al(III)) | Blue to Violet | Nuclear and cytoplasmic staining. bionity.com | 3.0 researchgate.net | 586 researchgate.net | 3:1 researchgate.net |

| Iron (Fe(III)) | Blue-black to Black | Nuclei, chromosomes, elastin, myelin sheaths. tandfonline.com | 4.0 researchgate.net | 592 researchgate.net | 3:1 researchgate.net |

| Chromium (Cr(III)) | Varies | Less common than Al(III) and Fe(III). leicabiosystems.comleicabiosystems.com | Not specified | Not specified | Not specified |

Characterization of Metal-Hematein Complexes: Structural Elucidation and Charge State Research

The transformation of hematoxylin to its oxidized form, hematein, is a prerequisite for its function as a biological stain. leicabiosystems.comnih.gov This oxidation can be achieved through exposure to atmospheric oxygen, a process known as "ripening," or more rapidly through the use of chemical oxidizing agents like sodium iodate or mercuric oxide. nih.govsynnovis.co.uk While hematoxylin itself is relatively colorless, hematein possesses a reddish-brown hue. leicabiosystems.com

The chelation process involves the metal ion, often aluminum (Al³⁺) or iron (Fe³⁺), forming both covalent and coordinate bonds with the hematein molecule. lupinepublishers.comstainsfile.com This results in a stable complex where the metal ion serves as a bridge between the dye and the tissue. synnovis.co.uk While it is accepted that hematein forms a complex with Al³⁺, the exact stoichiometry (the ratio of Al³⁺ to hematein molecules) and the three-dimensional structure of this complex are still not fully elucidated. leicabiosystems.com Research indicates that in acidic solutions, a cationic dye-metal complex is formed, which can bind to DNA in tissue sections. lupinepublishers.com

Influence of Mordant Type on Staining Characteristics and Research Outcomes

The choice of mordant significantly influences the final color and specificity of the hematoxylin stain, thereby impacting research outcomes. nih.govleicabiosystems.com Different metal salts are used as mordants, with aluminum and iron being the most common in histology. nih.govwisc.edu

Aluminum-based mordants , such as aluminum ammonium sulfate, aluminum sulfate, and aluminum potassium sulfate, are prevalent in routine hematoxylin formulations like Mayer's, Harris', and Gill's. leicabiosystems.comleicabiosystems.com These mordants typically produce a red color in the nuclei, which is then converted to the characteristic blue-purple upon rinsing with a weak alkaline solution, a step known as "blueing." leicabiosystems.comstainsfile.com The choice between different aluminum salts may be influenced by their solubility and the amount of Al³⁺ they contribute to the solution. leicabiosystems.com For instance, Gill's hematoxylin utilizes aluminum sulfate, while Mayer's and Harris's formulations often use aluminum ammonium sulfate or aluminum potassium sulfate. leicabiosystems.com

Iron-based mordants , such as ferric chloride or ferric ammonium sulfate, are often employed in special staining procedures. leicabiosystems.comtandfonline.com Iron hematoxylins, like Weigert's, produce a blue-black stain and are known for their ability to demonstrate a wider range of tissue structures compared to alum hematoxylins, including myelin and elastin fibers. leicabiosystems.comwisc.edu The dye lake formed with iron is quite resistant to destaining by acidic counterstains, making it valuable in trichrome staining methods. wisc.edu

Other metals, including chromium, lead, molybdenum, and tungsten, can also be used as mordants, each imparting different staining characteristics. nih.govsynnovis.co.uk For example, chromium salts can result in blue to black colors. wisc.edu A novel hematoxylin formulation utilizing a chromium sulfate mordant has been developed, demonstrating comparable performance to traditional alum-based hematoxylins in various applications. nih.govresearchgate.net

The type of mordant not only affects the color but also the selectivity of the stain. The interaction between the mordanted dye and tissue components is primarily electrostatic, with the positively charged dye-metal complex binding to anionic sites in the tissue. leicabiosystems.comconicet.gov.ar

Table 1: Influence of Mordant Type on Hematoxylin Staining

| Mordant Type | Common Metal Salts | Typical Formulations | Staining Color (Post-Blueing) | Key Staining Characteristics | Common Applications |

|---|---|---|---|---|---|

| Aluminum (Alum) | Aluminum Ammonium Sulfate, Aluminum Potassium Sulfate, Aluminum Sulfate | Mayer's, Harris', Gill's | Blue-Purple | Excellent nuclear detail. nsh.org Color changes from red to blue upon alkalinization. leicabiosystems.com | Routine H&E staining, immunohistochemistry counterstaining. leicabiosystems.com |

| Iron | Ferric Chloride, Ferric Ammonium Sulfate | Weigert's, Heidenhain's | Blue-Black | Strong, sharp staining resistant to acidic counterstains. wisc.edu Demonstrates a broader range of structures. leicabiosystems.com | Special stains (e.g., for myelin, elastin), trichrome methods. leicabiosystems.comwisc.edu |

| Chromium | Chromium Sulfate | Haematoxylin X | Blue-Black | Comparable to alum hematoxylins, with some evidence of more pronounced staining of extracellular mucin. researchgate.net | FFPE tissue, frozen sections, IHC. researchgate.net |

| Tungsten | Phosphotungstic Acid | Mallory's PTAH | Polychromatic (shades of blue, yellow, brick red) | Progressive stain demonstrating cytoplasm and connective tissue in different colors. wisc.edu | Demonstration of muscle striations, fibrin (B1330869), and neuroglia. |

Impact of Solution Additives and Environmental Parameters on Hematoxylin Staining Solutions

The performance and stability of hematoxylin staining solutions are significantly affected by various additives and environmental factors. These components are carefully controlled to optimize solubility, stability, and staining selectivity.

Role of Polyhydroxy Alcohols (e.g., Ethylene (B1197577) Glycol, Glycerin) in Solubility and Stability

Polyhydroxy alcohols, such as ethylene glycol and glycerin, are common additives in hematoxylin formulations. leicabiosystems.com Initially, it was believed that their primary role was to act as stabilizers to prevent the over-oxidation of hematein. leicabiosystems.com However, their main function is now understood to be increasing the solubility of both hematein and the hematein-metal complexes, which are only sparingly soluble in water. leicabiosystems.com This increased solubility prevents the precipitation of the dye complex, which can form a sediment or a metallic sheen on the surface of the solution, thereby extending the shelf life and stability of the stain. leicabiosystems.com

Ethylene Glycol: Commonly used in Gill's hematoxylin, ethylene glycol helps to prevent the auto-oxidation of the stain, making it more stable over several months compared to formulations like Harris's hematoxylin. leicabiosystems.comnsh.org It also helps to reduce the formation of surface precipitate. newcomersupply.com

Glycerin (Glycerol): This additive serves a dual purpose. It acts as a stabilizer and also retards the evaporation of the staining solution. wisc.edu In some formulations, glycerin is thought to slow down the ripening (oxidation) process. It can also help to even out the coloration in nuclear stains. wisc.edu

Effects of pH and Acidic Modifiers (e.g., Acetic Acid, Citric Acid) on Staining Selectivity

The pH of the hematoxylin staining solution is a critical parameter that profoundly influences staining selectivity. tandfonline.com The addition of acids to hematoxylin solutions increases the stain's selectivity for nuclei by minimizing non-specific background staining. leicabiosystems.com

Lowering the pH protonates anionic sites in the cytoplasm and extracellular matrix, neutralizing their negative charge and thus reducing their affinity for the cationic dye-metal complex. leicabiosystems.com This enhances the contrast between the nuclei and the surrounding tissue. However, if the pH is too low, the intensity of nuclear staining can also be reduced. researchgate.net Research has shown that an optimal pH is crucial for achieving a good balance of coloration and clear epithelial lining in H&E staining. For instance, one study found pH 2.75 to be optimal, with higher pH levels leading to overstaining of components like mucin. iium.edu.my

Acetic Acid: This is commonly added to Gill-type and Harris hematoxylin formulations. leicabiosystems.comnewcomersupply.com It enhances nuclear staining and reduces cytoplasmic staining, leading to more precise and selective results. wisc.edu

Citric Acid: Found in Mayer's hematoxylin, citric acid serves a similar purpose to acetic acid in controlling the pH and improving staining selectivity. leicabiosystems.comstainsfile.com

The choice and concentration of the acidic modifier are tailored to the specific formulation and desired staining outcome.

Investigations into Dissociation Constants and Redox Potential of Hematoxylin in Solution

The electrochemical properties of hematoxylin, including its dissociation constants (pKa) and redox potential, are fundamental to understanding its behavior in solution and its staining mechanism.

The dissociation constants represent the tendency of the hydroxyl groups on the hematoxylin molecule to release a proton at a given pH. Studies using UV-Vis spectroscopy have determined the dissociation constants for hematoxylin to be pK₁ = 4.7 ± 0.2 and pK₂ = 9.6 ± 0.1. researchgate.netresearchgate.netlookchem.com These values are crucial as the deprotonation of hematoxylin precedes its two-electron oxidation to hematein. researchgate.netresearchgate.net The distribution of various dissociation forms of hematoxylin in solution is dependent on the pH. researchgate.netlookchem.com

The redox potential of hematoxylin is also strongly dependent on the pH of the solution. researchgate.netresearchgate.net Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the oxidation mechanism of hematoxylin. researchgate.netsamipubco.com These studies have revealed that hematoxylin undergoes a two-electron oxidation process to form hematein. researchgate.netresearchgate.net The standard redox potential for the oxidation of hematoxylin has been reported to be 0.759 V versus the standard hydrogen electrode (SHE). researchgate.net The rate of subsequent chemical reactions, such as dimerization of the oxidized form, is also pH-dependent, with the maximum rate occurring in neutral pH media. researchgate.netsamipubco.comsamipubco.com

Table 2: Physicochemical Properties of Hematoxylin in Solution

| Property | Value | Method of Determination | Significance |

|---|---|---|---|

| Dissociation Constant (pK₁) | 4.7 ± 0.2 | UV-Vis Spectroscopy | Indicates the pH at which the first hydroxyl group deprotonates, influencing the molecule's charge and reactivity. researchgate.netresearchgate.netlookchem.com |

| Dissociation Constant (pK₂) | 9.6 ± 0.1 | UV-Vis Spectroscopy | Indicates the pH for the second deprotonation event, further altering the molecule's properties in alkaline conditions. researchgate.netresearchgate.netlookchem.com |

| Standard Redox Potential | 0.759 V vs. SHE | Theoretical Calculations/Electrochemical Measurements | Quantifies the tendency of hematoxylin to be oxidized to hematein, a key step in dye formation. researchgate.net |

| Oxidation Mechanism | Two-electron oxidation | Cyclic Voltammetry | Describes the fundamental electrochemical transformation from hematoxylin to the active dye precursor, hematein. researchgate.netresearchgate.net |

Molecular Mechanisms of Hematoxylin Tissue Interaction

Binding Mechanisms to Nucleic Acids

The characteristic blue to purple staining of cell nuclei by hematoxylin (B73222) is primarily due to its interaction with nucleic acids. microbenotes.com For hematoxylin to function as a stain, it must first be oxidized to hematein (B1673047) and then complexed with a metal mordant, most commonly aluminum (Al³⁺), forming a cationic dye-metal complex often referred to as hemalum. bitesizebio.comwikipedia.orgleeds.ac.uk It is this positively charged complex that avidly binds to the negatively charged components of the cell.

Electrostatic Interactions with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The fundamental mechanism of hematoxylin staining of the nucleus is rooted in electrostatic attraction. conicet.gov.ar The phosphate (B84403) groups in the sugar-phosphate backbone of both DNA and RNA impart a significant negative charge to these molecules. synnovis.co.uk The cationic hemalum complex is therefore strongly attracted to these anionic sites. leicabiosystems.comscbt.com This interaction is analogous to the binding of a basic dye to an acidic substrate, which is why structures that stain with hematoxylin are termed "basophilic". leeds.ac.ukwikipedia.org

Studies have shown that the digestion of nuclear DNA with DNase enzymes prevents the staining of nuclei with hemalum solutions, providing strong evidence for the essential role of DNA in this process. leicabiosystems.com The binding of the positively charged hemalum complex to the negatively charged phosphate groups of nucleic acids forms a salt-like linkage, resulting in the characteristic blue/purple coloration of the nucleus and other RNA-rich structures like ribosomes. synnovis.co.ukbitesizebio.com The pH of the staining solution is a critical factor, as a more alkaline environment enhances the negative charge of the phosphate groups, promoting a stronger electrostatic interaction. conicet.gov.ar

Intercalation Modes of Binding to DNA

While electrostatic interaction is the primary mode of binding, some studies suggest that intercalation may also play a role. Intercalation involves the insertion of a planar molecule between the stacked base pairs of the DNA double helix. Research using techniques such as viscometry and fluorescence spectroscopy with probes like acridine (B1665455) orange has indicated that hematoxylin, particularly when complexed with certain metal ions like dysprosium(III), can partially intercalate into the DNA helix. sioc-journal.cnnih.gov However, it is argued that the bulky nature of the hemalum complex makes significant intercalation between DNA base pairs unlikely. nih.gov Therefore, while some groove binding and partial intercalation might occur, electrostatic forces are considered the dominant and initial mode of attraction. sioc-journal.cnnih.gov

Interaction with Nuclear Components Beyond DNA (e.g., Basic Proteins, Histones, Chromatin)

The nucleus is a complex environment containing not only DNA but also a host of associated proteins, primarily histones, which are basic and positively charged. The question of whether hematoxylin binds to these proteins or directly to DNA has been a subject of debate. stackexchange.com While some theories proposed that the hemalum complex binds to basic nuclear proteins like histones, there is limited direct evidence to support this. leicabiosystems.com

Studies on Chromatin Condensation and its Visualization by Hematoxylin

Hematoxylin staining is not merely a qualitative marker for the presence of a nucleus; it can also provide insights into the state of chromatin condensation. The intensity of hematoxylin staining is related to the amount of DNA in the nucleus and the degree of its compaction. leicabiosystems.com Heterochromatin, which is densely packed, stains more intensely with hematoxylin than the less condensed euchromatin. nih.gov

This differential staining allows for the visualization of nuclear architecture and changes in chromatin texture, which are important in pathological diagnoses. nih.gov For instance, the patterns of chromatin condensation revealed by hematoxylin are key diagnostic markers in evaluating pathological changes, including those seen in cancer. leicabiosystems.comleicabiosystems.com Digital analysis of nuclear hematoxylin optical density can even be used as a parameter to reflect chromatin condensation and correlate with cell proliferation markers. leicabiosystems.com Advanced imaging techniques can further leverage DNA-specific stains to visualize nanoscale chromatin architecture, revealing differences in compaction between normal, precancerous, and cancerous cells. nih.gov Programmed cell death, or apoptosis, also involves distinct morphological changes, including chromatin condensation, which can be visualized through nuclear staining. thermofisher.com

Interaction with Other Cellular and Extracellular Components

While renowned for its nuclear staining, the utility of hematoxylin extends to other cellular and extracellular materials that exhibit basophilia.

Basophilic Material Staining by Hematoxylin

Basophilic structures are those that have an affinity for basic dyes. wikipedia.org Due to the cationic nature of the hemalum complex, it binds to various anionic components in addition to nucleic acids. These can include:

Ribosomes and Rough Endoplasmic Reticulum: The cytoplasm of cells actively synthesizing proteins is rich in ribosomes and rough endoplasmic reticulum, both of which contain RNA. This RNA imparts a negative charge, leading to a blue or purplish cast in the cytoplasm upon hematoxylin staining. leeds.ac.uknih.gov

Extracellular Matrix Components: Certain components of the extracellular matrix, such as the ground substance containing proteoglycans and glycosaminoglycans, possess carboxyl and sulfate (B86663) groups that are negatively charged. This can lead to a basophilic staining of these materials. leicabiosystems.com

Other Materials: Other structures like keratohyalin granules and calcified material can also stain with hematoxylin. wikipedia.org In some pathological conditions, extracellular basophilic deposits can be observed, such as those associated with small cell carcinoma. nih.gov

The selectivity of hematoxylin for nuclei over these other basophilic materials can be modulated by adjusting the pH of the staining solution. Lowering the pH can protonate some of the weaker anionic groups, neutralizing their charge and thereby reducing non-specific background staining. leicabiosystems.com

Non-Cellular Substance Staining (e.g., Fibrin (B1330869), Crystals, Pigments)

Hematoxylin, in various formulations, can be used to visualize certain non-cellular substances within tissue sections. The staining mechanism depends on the specific formulation of the hematoxylin stain, including the type of mordant used, and the chemical nature of the substance being stained. While a standard Hematoxylin and Eosin (B541160) (H&E) stain renders many proteinaceous materials pink to red, specialized hematoxylin methods can provide specific and differential staining of materials like fibrin, and in some cases, can highlight mineralized deposits or certain pigments.

Fibrin: Fibrin is a protein involved in the blood clotting cascade, and its presence in tissues outside of blood vessels can be an indicator of acute inflammation and vascular damage. researchgate.net In a routine H&E stain, fibrin typically appears eosinophilic (pink). stainsfile.com However, specific hematoxylin-based techniques are employed for its definitive identification. Mallory's Phosphotungstic Acid-Hematoxylin (PTAH) stain is a classic method where fibrin stains a deep blue color. researchgate.netontosight.aiwikipedia.org The principle involves phosphotungstic acid acting as the mordant, which binds both hematein and tissue proteins. wikipedia.org The hematein-phosphotungstic acid complex then selectively stains certain components, including fibrin and muscle striations, blue. ontosight.aiwikipedia.org Another method is Weigert's stain, which uses a crystal violet-iodine complex that is trapped within the fibrin meshwork, coloring it dark blue-black. researchgate.net

Crystals: The visualization of crystals with hematoxylin-based stains is highly dependent on the crystal's composition and the processing reagents used. Many crystals, such as urate crystals found in gouty tophi, are soluble in the aqueous solutions used in routine H&E staining protocols. scispace.com This dissolution results in their absence in the final slide, often leaving behind empty, needle-shaped clefts surrounded by inflammatory cells. scispace.com To visualize these crystals, non-aqueous staining methods are required. scispace.com In contrast, calcified material or calcium deposits are basophilic and readily stain with alum hematoxylin, appearing a deep blue to purple color, similar to cell nuclei. wikipedia.org

Pigments: Hematoxylin can contribute to the visualization of various pigments, although it does not typically stain them directly in a specific manner. researchgate.net Its primary role is often as a nuclear counterstain, providing context for the location of pigments stained by other means or identifiable by their natural color. For instance, in malignant melanoma, the brown melanin (B1238610) pigment is observed within the cytoplasm of tumor cells whose nuclei are stained blue by hematoxylin.

Table 1: Hematoxylin Staining of Non-Cellular Substances This interactive table summarizes the staining characteristics of various non-cellular substances with different hematoxylin-based methods.

| Substance | Standard H&E Staining | Specialized Hematoxylin Method | Staining Result with Specialized Method |

| Fibrin | Eosinophilic (Pink) stainsfile.com | Phosphotungstic Acid-Hematoxylin (PTAH) researchgate.netontosight.ai | Deep Blue researchgate.netwikipedia.org |

| Urate Crystals | Washed out, leaving empty clefts scispace.com | N/A (Requires non-aqueous stains) scispace.com | N/A |

| Calcium Deposits | Basophilic (Blue/Purple) wikipedia.org | N/A (Stains well with standard Hematoxylin) | Deep Blue/Purple wikipedia.org |

Visualization of Specific Intracellular Structures (e.g., Mitochondria, Chromosomes, Nucleoli)

Hematoxylin's ability to bind to acidic components makes it an exceptional tool for visualizing basophilic intracellular structures. The dye-mordant complex, being cationic, is attracted to the negatively charged phosphate groups of nucleic acids (DNA and RNA), which are concentrated in the nucleus and ribosomes. synnovis.co.uk

Mitochondria: While not visible with a standard H&E stain, mitochondria can be demonstrated using specific iron hematoxylin methods, such as Heidenhain's or Regaud's. histologyguide.comuvigo.estandfonline.com In these procedures, tissue is treated with an iron salt (ferric ammonium (B1175870) sulfate) which acts as a mordant, followed by staining with hematoxylin. microbenotes.com The iron-hematoxylin complex stains mitochondria, which appear as dark grey or blue-black dots or thread-like structures. histologyguide.comoucreate.com This technique is now largely of historical interest, as modern techniques like immunohistochemistry offer greater specificity. histologyguide.com

Chromosomes: Hematoxylin is a classic and highly effective stain for chromosomes, which are composed of tightly coiled DNA and proteins. scielo.br Iron hematoxylin methods, in particular, provide sharp contrast, staining chromosomes an intense blue-black or black. scribd.comtandfonline.com This makes it valuable for studying chromosome morphology and for mitotic counts in tissue sections. scribd.commichelecrevecoeur.ch The strong binding is due to the high concentration of anionic phosphate groups in the DNA backbone of the chromatin. synnovis.co.ukmichelecrevecoeur.ch

Nucleoli: Nucleoli are dense structures within the nucleus rich in ribosomal RNA (rRNA) and proteins. Due to their high nucleic acid content, they are strongly basophilic and stain prominently with hematoxylin. leicabiosystems.comsolmedialtd.com In a well-differentiated H&E stain, nucleoli typically appear as dark blue to purple, dense bodies within the lighter-staining nucleoplasm of the nucleus. solmedialtd.comnih.gov Iron hematoxylin also stains nucleoli darkly. oucreate.com The intensity of nucleolar staining can be an important diagnostic feature in pathology, often indicating a high degree of cellular metabolic and proliferative activity.

Table 2: Hematoxylin Staining of Intracellular Structures This interactive table outlines the methods and results for visualizing specific organelles with hematoxylin.

| Intracellular Structure | Staining Method | Mordant | Staining Result |

| Mitochondria | Heidenhain's Hematoxylin uvigo.esnih.gov | Iron (Ferric Ammonium Sulfate) microbenotes.com | Blue-black/Dark Grey threads or dots histologyguide.comoucreate.com |

| Chromosomes | Iron Hematoxylin scielo.brscribd.com | Iron scribd.com | Intense Blue-Black/Black scribd.comtandfonline.com |

| Nucleoli | Alum Hematoxylin (e.g., Harris, Mayer's) leicabiosystems.comsolmedialtd.com | Aluminum leeds.ac.uk | Dark Blue/Purple solmedialtd.comnih.gov |

Staining of Connective Tissue Fibers (e.g., Elastic Fibers)

While collagen fibers, the most abundant connective tissue component, are eosinophilic and stain pink with H&E, other specialized fibers require specific techniques for their visualization.

Elastic Fibers: Elastic fibers, critical components of tissues like skin, lungs, and blood vessel walls, are not readily distinguished in a standard H&E stain. nsh.orgnih.gov To visualize them, a specific iron hematoxylin preparation known as Verhoeff's hematoxylin is commonly used, often in conjunction with a Van Gieson counterstain (VVG stain). nsh.orgutah.edu The Verhoeff's solution contains hematoxylin, ferric chloride, and an iodine solution. utah.edu The iron acts as a mordant, but also as an oxidizing agent, forming a dye-mordant complex that has a particularly strong affinity for elastin (B1584352). utah.edustainsfile.com The mechanism is thought to involve not only ionic bonding but also van der Waals forces, which account for the tenacity of the stain. stainsfile.com In this regressive staining method, the entire tissue is overstained, and then differentiated with excess mordant (ferric chloride solution). The elastic fibers have the strongest affinity for the iron-hematoxylin complex and retain the dye the longest, appearing crisp and black, while other elements are decolorized and then counterstained. nsh.orgutah.edu

Table 3: Hematoxylin Staining of Connective Tissue Fibers This interactive table details the specific staining method for elastic fibers.

| Fiber Type | Standard H&E Staining | Specialized Hematoxylin Method | Staining Result with Specialized Method | Key Components of Stain |

| Elastic Fibers | Poorly visualized nsh.orgnih.gov | Verhoeff's Van Gieson (VVG) nsh.orgutah.edu | Black nsh.orgstainsfile.com | Hematoxylin, Ferric Chloride, Iodine utah.edu |

Advanced Methodological Research Involving Hematoxylin

Integration with Spectroscopic Techniques

UV-Visible Spectroscopy for Oxidation Mechanism and Complex Studies

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the oxidation of hematoxylin (B73222) and its complexation with metal ions. The oxidation of hematoxylin to hematein (B1673047) is a critical step, known as ripening, which can be achieved through exposure to atmospheric oxygen or more rapidly with chemical oxidants. researchgate.netnipne.ro

Studies using UV-Vis spectroscopy have elucidated the oxidation mechanism of hematoxylin. In deaerated phosphate (B84403) buffers and potassium chloride solutions, the redox potential of hematoxylin is highly dependent on pH, involving a two-electron oxidation preceded by deprotonation. lookchem.com The dissociation constants (pKa) of hematoxylin have been determined as pK1 = 4.7 ± 0.2 and pK2 = 9.6 ± 0.1 using UV-Vis spectroscopy. lookchem.com The final oxidation product is identified as hematein. lookchem.com Interestingly, the distribution of oxidation products differs in buffered versus unbuffered solutions, with hydroxyhematoxylin being absent in buffered environments. lookchem.com Plasma treatment has also been explored as a method for hematoxylin ripening, with UV-Vis spectra confirming the oxidative process. nipne.roresearchgate.net

UV-Vis spectroscopy is also instrumental in studying the formation of hematoxylin complexes with metal ions, which are crucial for its staining properties. Hematoxylin forms deeply colored complexes with aluminum (Al³⁺) and iron (Fe³⁺) ions. researchgate.netsphinxsai.com Spectrophotometric studies have determined the optimal conditions for complex formation, including concentration, pH, and temperature. researchgate.netsphinxsai.com The molar ratio method has revealed a 3:1 ligand-to-metal ratio for both Al³⁺ and Fe³⁺ complexes. researchgate.netsphinxsai.com The formation of these coordination complexes is evidenced by a red shift in the UV-Visible spectra compared to the pigment solution alone. researchgate.netsphinxsai.com

Table 1: UV-Visible Spectral Data of Hematoxylin and its Metal Complexes

| Compound/Complex | λmax (nm) | pH | Reference |

|---|---|---|---|

| Hematein-Al(III) complex | 586 | 3.0 | researchgate.net |

| Hematein-Fe(III) complex | 592 | 4.0 | researchgate.net |

| Fe(III) hematoxylin | Increased absorbance in visible and NIR ranges | 6.0 | nih.gov |

Near-Infrared II (NIR-II) Fluorescence Studies of Hematoxylin and Its Complexes

Recent research has uncovered a previously unknown property of hematoxylin: its ability to emit fluorescence in the Near-Infrared II (NIR-II) window (900–1400 nm). nih.govacs.org This discovery has significant implications for using the standard hematoxylin and eosin (B541160) (H&E) stain as a source of redox information in tissues. nih.govacs.org

The NIR-II emission from hematoxylin is not static; it can be modulated by the presence of endogenous iron (III) ions. nih.govacs.orgresearchgate.net While the common H&E stain uses aluminum (Al³⁺) as a mordant, the availability of endogenous Fe³⁺ can significantly influence the fluorescence intensity. nih.govacs.org Studies have shown that Fe³⁺ hematoxylin exhibits a different absorbance spectrum and stronger NIR-II emission compared to Al³⁺ hematoxylin. nih.gov An increase in the local concentration of Fe³⁺, which can act as an additional mordant, leads to an increase in the NIR-II emission intensity of the Al³⁺ hematoxylin stain. nih.gov This suggests that the NIR emission of H&E stained nuclei can be modulated by endogenous iron levels. nih.gov

The modulation of hematoxylin's NIR-II emission by iron is directly linked to cellular oxidative stress. nih.govacs.orgresearchgate.net Under conditions of oxidative stress, there is a nuclear translocation of ferritin, an iron-storage protein. nih.govacs.orgresearchgate.net This translocation increases the availability of Fe³⁺ in the nucleus, which in turn enhances the NIR-II emission of the hematoxylin stain. nih.gov

This phenomenon has been observed in various contexts. In human tumor tissue samples, a correlation has been found between the intensity of hematoxylin's NIR-II emission and the levels of oxidative stress biomarkers like superoxide (B77818) dismutase-1 (SOD-1). nih.gov Furthermore, an emission response has been noted in regions of human Alzheimer's disease brain tissue affected by the disease, indicating that ferritin nuclear translocation as a response to oxidative stress is a preserved mechanism in these areas. nih.govacs.org These findings suggest that the NIR-II emission from the H&E stain can serve as a novel source of information about the redox state of tissues, with potential applications in both biomedical research and clinical diagnostics. nih.govacs.org

Table 2: Factors Influencing Hematoxylin NIR-II Emission

| Factor | Effect on NIR-II Emission | Mechanism | Reference |

|---|---|---|---|

| Increased Endogenous Iron (III) | Increase | Fe(III) acts as an additional mordant, enhancing emission. | nih.gov |

| Oxidative Stress | Increase | Induces nuclear translocation of ferritin, increasing nuclear Fe(III). | nih.govacs.org |

| Iron Chelator (DFO) | Decrease | Reduces the availability of endogenous iron. | nih.gov |

| Iron Donor (FAC) | Slight Increase | Increases the availability of endogenous iron. | nih.gov |

Modulation of Emission by Endogenous Iron (III)

Raman Spectroscopy for Stained Tissue Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical information about a sample. Its application to histologically stained tissues, particularly H&E stained sections, has been a subject of active research.

Spectral Interference and Thermal Damage Assessments

The use of H&E-stained tissues in advanced analytical techniques necessitates a thorough understanding of how the stain itself interacts with light and energy, which can manifest as spectral interference or influence thermal damage assessments.

Studies using Fourier Transform Infrared (FTIR) spectroscopy have shown that H&E staining introduces significant and predictable changes to the spectral profile of tissues. The staining process can cause a decrease in the intensity of peaks associated with lipids, specifically at 2920 cm⁻¹ and 2850 cm⁻¹. rsc.orgresearchgate.net This is often attributed to the ethanol (B145695) washes used during the staining protocol, which can remove lipid components. rsc.org Concurrently, the stain introduces its own spectral signatures, with research noting the appearance of new, strong peaks at approximately 1378 cm⁻¹, 1374 cm⁻¹, and 1040 cm⁻¹. rsc.orgresearchgate.netresearchgate.net These alterations are considered confounding artifacts in the FTIR spectra, as the stain irreversibly changes the chemical composition of the tissue. researchgate.net Despite these interferences, researchers have demonstrated that it is still possible to obtain diagnostically useful information and differentiate between cell types, such as normal and cancerous cells, from stained samples. researchgate.net

In the context of laser-based microscopy and therapeutic interventions, assessing thermal damage is critical. H&E staining is a standard method for the histological evaluation of thermal injury. medicinaoral.comresearchgate.net Following laser irradiation, thermal damage in H&E-stained sections is typically characterized by the disruption of collagen fibers and an intense basophilic staining pattern. researchgate.net The extent of a zone of necrosis and a surrounding area of thermal alteration can be measured from these stained slides. medicinaoral.comresearchgate.net Photothermal microscopy, a technique that images the optical absorption of materials, can be used for the spectral evaluation of laser-induced cell damage. acs.org The interaction between laser energy and stained tissue can also lead to photodegradation of the H&E stain itself, a factor that must be considered during analysis. spiedigitallibrary.org

Infrared Spectral Histopathology Utilizing H&E Stained Samples

Infrared Spectral Histopathology (SHP) has emerged as a promising diagnostic tool that can complement traditional pathology. researchgate.netrsc.org A significant advancement in this field is the ability to utilize standard, coverslipped H&E-stained tissue sections on conventional glass slides, which are readily available from pathology archives. rsc.orgresearchgate.net This approach overcomes the previous limitations of requiring expensive, fragile, and impractical infrared-transmissive substrates like calcium fluoride. researchgate.netrsc.orgtudublin.ie

Although glass is largely opaque to infrared light, it allows access to the high wavenumber region of the spectrum (approximately 2500–3800 cm⁻¹). rsc.orgresearchgate.netrsc.org Research has demonstrated that even with the limited spectral information from this region (primarily the amide A band), robust classification models can be built. rsc.orgresearchgate.net Studies have successfully used this technique to discriminate between various histological classes with high accuracy.

For instance, a rigorous study on prostate tissue, using 182 tissue cores from 100 different patients, demonstrated the ability to classify four histological types (normal epithelium, malignant epithelium, normal stroma, and cancer-associated stroma) with classification accuracies exceeding 95% using a Random Forest model. researchgate.netrsc.org The research confirmed that the classification is based on underlying biochemical biomarkers rather than the presence of the stain itself. researchgate.netrsc.org Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy applied to H&E-stained lung tissues showed high sensitivity (97.73%), specificity (92.45%), and accuracy (94.85%) in differentiating between benign and malignant tissues. plos.org These findings highlight the potential of SHP on H&E slides to be integrated into the clinical workflow, providing a non-subjective and automated analytical method. rsc.orghealthcare-in-europe.com

| Tissue Type | Method | Key Finding/Accuracy | Reference |

|---|---|---|---|

| Prostate | SHP on glass slides | >95% accuracy for 4-class model (normal epi., malignant epi., normal stroma, cancer stroma) | researchgate.netrsc.org |

| Lung | ATR-FTIR | 94.85% accuracy, 97.73% sensitivity, 92.45% specificity for benign vs. malignant | plos.org |

| Skin | SHP on glass slides | Demonstrated feasibility to discriminate healthy skin from invasive squamous cell carcinoma. | tudublin.ie |

Innovations in Microscopy and Imaging

Innovations in microscopy aim to either leverage the contrast provided by H&E staining in novel ways or to digitally replicate its appearance, speeding up the diagnostic process.

Confocal Laser Scanning Microscopy (CLSM) for H&E-like Image Generation

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that has been adapted to produce images that mimic the appearance of traditional H&E-stained slides. nih.govresearchgate.net This "virtual histology" approach can be performed on fresh tissues without the need for the labor-intensive and time-consuming process of preparing frozen or paraffin-embedded sections. nih.govresearchgate.net By using fluorescent dyes that label nuclei and cytoplasm, CLSM can capture detailed images of cellular and nuclear structures comparable to or even exceeding the information available from conventional H&E. nih.govresearchgate.net The primary challenge lies in the fact that the fluorescence images are typically grayscale or have colors unfamiliar to pathologists, necessitating computational conversion to a familiar H&E-like format. nih.govnih.gov

To transform the raw fluorescence data from CLSM into a diagnostically useful H&E-like image, a series of image processing techniques are employed. nih.govnih.gov The process often involves several key steps:

Color Space Conversion : The initial image, typically in the RGB color space, is often converted to a different color space, such as Lab color space. This pre-processing step helps to facilitate the classification of colors and remove background artifacts. nih.gov

Segmentation : To isolate different tissue components, segmentation methods are used. This can involve binarization and morphological methods to select specific regions of the image, such as the cell nuclei or cytoplasm, based on the fluorescence signals. nih.govresearchgate.netnih.gov

Color Adjustment : Finally, the segmented regions are digitally "re-stained." The colors of the acquired confocal grayscale or fluorescence images are computationally converted to resemble the characteristic blue/purple of hematoxylin and the pink/red of eosin. researchgate.net

The creation of H&E-like images from fluorescence data relies heavily on pseudocoloring. researchgate.net This involves assigning a specific color to the signal from each fluorescent dye to simulate the H&E appearance. For example, a blue fluorescent dye like Hoechst 33342 or DAPI, which stains cell nuclei, can have its signal pseudocolored to a hematoxylin-like blue or purple. researchgate.netpnas.org Simultaneously, a dye that stains the cytoplasm and extracellular matrix, such as Eosin Y or SR101, can be pseudocolored to a characteristic pink. researchgate.netspiedigitallibrary.org

This technique is not limited to CLSM and is a core component of many virtual histology methods. cap.org By combining the pseudocolored channels, a composite image is generated that is familiar to pathologists and aids in the interpretation of tissue morphology. pnas.orgcapes.gov.br

| Target | Fluorescent Dye | Assigned Pseudocolor | Reference |

|---|---|---|---|

| Nuclei | Hoechst 33342 | Hematoxylin-like (Blue/Purple) | researchgate.netresearchgate.net |

| Nuclei | Acridine (B1665455) Orange (AO) | Hematoxylin-like (Blue/Purple) | spiedigitallibrary.orgnih.gov |

| Nuclei | DRAQ5 | Hematoxylin-like (Blue/Purple) | plos.org |

| Cytoplasm/Collagen | Eosin Y | Eosin-like (Pink) | researchgate.netresearchgate.net |

| Cytoplasm/Collagen | SR101 | Eosin-like (Pink) | spiedigitallibrary.org |

Image Conversion Techniques (Morphological, Color Space, Segmentation)

Photoacoustic Microscopy (PAM) of H&E Stained Slides

Photoacoustic Microscopy (PAM) is a hybrid imaging modality that combines optical excitation with ultrasonic detection, providing images based on optical absorption contrast. aip.orgmdpi.com Research has demonstrated the efficacy of using high-frequency PAM to image standard H&E-stained histological slides. spiedigitallibrary.org The exogenous stains (hematoxylin and eosin) enhance the absorption contrast, allowing PAM to detect and recover histopathological structures, such as adipose tissue, with micrometer resolution. spiedigitallibrary.org

While PAM can image unstained tissues by detecting endogenous chromophores like DNA and RNA (a technique known as UV-PAM to create virtual H&E images), the direct imaging of H&E-stained slides offers a way to analyze conventionally prepared samples. spiedigitallibrary.orgoptica.orgresearchgate.net However, the interaction of the imaging laser with the stained tissue can be complex. A comparative study noted that the photoacoustic imaging process can cause photodegradation of the H&E dyes and may also contribute to the removal of the organic stain from the slide, which could affect the signal over time. spiedigitallibrary.org Despite this, PAM remains a powerful tool for extracting histology-like information, and its application to stained slides is an area of active investigation for veterinary and clinical oncology. spiedigitallibrary.orgcaltech.edu

Absorption Contrast Enhancement through Exogenous Staining

Hematoxylin, as an exogenous staining agent, plays a crucial role in enhancing absorption contrast in advanced imaging modalities like photoacoustic microscopy (PAM). In PAM, the absorption of light by molecules generates ultrasonic waves, which are then detected to form an image. mdpi.com While PAM can visualize endogenous chromophores like hemoglobin and melanin (B1238610), the use of external contrast agents such as hematoxylin significantly improves the detection of specific cellular structures. mdpi.comspiedigitallibrary.org

Specifically, in high-frequency photoacoustic microscopy, hematoxylin and eosin (H&E) staining has been shown to improve the absorption contrast of histology microscope slides. spiedigitallibrary.org This enhancement allows for the detection of tissue structures, such as adipose tissue, with micrometer resolution. spiedigitallibrary.org The choice of excitation wavelength is critical; for instance, a 532 nm wavelength is often used in PAM for H&E stained samples, targeting the absorption spectra of the dyes to measure optical contrast. spiedigitallibrary.org This is a departure from ultraviolet photoacoustic microscopy (UV-PAM), which relies on the intrinsic absorption of DNA and RNA to visualize cell nuclei, providing a contrast similar to hematoxylin staining without the need for an exogenous agent. mdpi.comspiedigitallibrary.org The application of hematoxylin as an exogenous contrast agent, therefore, expands the capabilities of photoacoustic imaging to visualize detailed histopathological features in stained tissue sections. spiedigitallibrary.org

Photodegradation and Ultrasound-Assisted Stain Removal in PAM

A notable phenomenon observed during photoacoustic imaging of H&E stained samples is the simultaneous occurrence of photodegradation of the stains and ultrasound-assisted stain removal from the microscope slide. spiedigitallibrary.org Spectroscopic studies have revealed that illumination during photoacoustic imaging can lead to the photodegradation of both hematoxylin and eosin. spiedigitallibrary.org This process involves the decay of hematoxylin's absorption, for instance at 600 nm, and the formation of stable photoproducts that absorb light in the blue spectral region. spiedigitallibrary.org

Concurrently, the ultrasound waves generated during the photoacoustic process can assist in the physical removal of the organic stain from the tissue sample. spiedigitallibrary.org This combined effect of photodegradation and stain removal reduces the exogenous contrast over time, which can limit the area that can be effectively imaged with distinguishable photoacoustic detection. spiedigitallibrary.org Understanding these processes is crucial for optimizing imaging protocols and interpreting the results of photoacoustic microscopy on stained tissue samples.

Deep Learning and Computational Histology

The integration of deep learning with histological imaging has given rise to computational histology, a field that promises to revolutionize pathology by automating and enhancing the analysis of tissue samples. Hematoxylin, as a key component of the most common histological stain, is central to many of these advancements.

Computational H&E Staining from Unstained Images

Deep learning models, particularly generative adversarial networks (GANs), have been successfully developed to generate virtual H&E stained images from unstained, label-free tissue images. researchgate.netlu.sehealthcare-in-europe.commit.edu This technology eliminates the need for the time-consuming and resource-intensive chemical staining process. lu.seresearchgate.net The input for these models can be various label-free imaging modalities, including autofluorescence microscopy, bright-field microscopy, and quantitative phase imaging. lu.searxiv.org

Research has demonstrated that these computationally stained images can be of clinical-grade quality, with pathologists in blind studies unable to distinguish them from traditionally stained slides. researchgate.nethealthcare-in-europe.com These virtual stains have shown a high degree of similarity to their chemically stained counterparts, with some studies reporting a 90-96 percent pixel-by-pixel similarity. healthcare-in-europe.commit.edu An added advantage of this computational approach is the ability to "de-stain" the images, resetting them to their original unstained state, which preserves the digital tissue for future analyses with other virtual stains. healthcare-in-europe.com This addresses the "save-the-tissue" problem, allowing for multiple diagnostic and prognostic tests on a single digital representation of a tissue section. healthcare-in-europe.com The development of these deep learning models has been shown to be effective across various tissue types, including prostate, skin, and lung tissues. lu.sehealthcare-in-europe.comnih.gov

Virtual Fluorescence Microscopy from H&E Stained Images using Neural Networks

Neural networks are also being employed to create virtual fluorescence microscopy images from standard H&E stained slides. mdpi.com This innovative approach allows for the digital conversion of a bright-field microscopic image of an H&E stained tissue into an image that mimics the appearance of one obtained through ultraviolet (UV) fluorescence microscopy. mdpi.com Fluorescence microscopy utilizes UV light to excite fluorophores in a sample, enabling the visualization of structures not readily seen with conventional light microscopy. mdpi.com

By training a convolutional neural network on paired H&E and fluorescence images, the network learns to translate the morphological and staining patterns of the H&E image into a corresponding virtual fluorescent representation. mdpi.com This technique offers several advantages, including the ability to generate fluorescence-like images using a standard bright-field microscope and reducing the potential for photobleaching and photodamage that can occur with UV illumination. mdpi.com Research in this area has successfully demonstrated the feasibility of this digital transformation, particularly with liver tissue images. mdpi.com Furthermore, cascaded deep neural networks (C-DNN) have been developed to perform stain-to-stain transformations, for example, converting an H&E stained image to a virtual Periodic acid-Schiff (PAS) stain, which is useful for highlighting different histological features. acs.orgarxiv.org

Algorithms for Quantitative Analysis of H&E Stained Images (e.g., Ki67 Index)

Deep learning algorithms are being developed to perform quantitative analysis directly on H&E stained images, including the estimation of important prognostic biomarkers like the Ki67 index. mdpi.commedrxiv.org The Ki67 protein is a marker of cell proliferation, and its index, which represents the percentage of Ki67-positive cells, is a crucial factor in cancer diagnosis and prognosis. mdpi.comspiedigitallibrary.org Traditionally, determining the Ki67 index requires separate immunohistochemical (IHC) staining, which is costly and time-consuming. mdpi.com

Recent studies have shown the potential of transformer-based regression models to estimate the Ki67 index directly from H&E stained whole slide images. medrxiv.org These models are trained on paired H&E and Ki67-IHC images and learn to identify the morphological features in the H&E slide that correlate with Ki67 expression. spiedigitallibrary.orgnih.gov By doing so, they can predict the Ki67 index without the need for IHC staining. medrxiv.org Automated image analysis techniques, some utilizing platforms like ImageJ, have also been developed to quantify the Ki67 index from IHC slides by using color deconvolution and cell segmentation to identify and count positive and negative nuclei. nih.govd-nb.info These methods aim to standardize the calculation of the Ki67 index, overcoming the inter-laboratory variability associated with manual counting. d-nb.info The ability to accurately approximate the Ki67 index from routine H&E stains through deep learning represents a significant step towards more efficient and standardized cancer diagnostics. nih.govd-nb.info

Synthesis and Derivatization of Hematoxylin for Novel Research Applications

Chemical Modification of Hematoxylin (B73222) and Its Hematein (B1673047) Form

The transformation of hematoxylin into the active dye, hematein, is an oxidative process. stainsfile.com This "ripening" can be achieved through natural oxidation by exposure to air and sunlight over several weeks or can be accelerated chemically. uvigo.esstainsfile.com Chemical oxidation is now the more common method, utilizing oxidizing agents to convert hematoxylin to hematein. stainsfile.com Sodium iodate (B108269) is a frequently used oxidant, typically at a concentration of about 0.2 grams per gram of hematoxylin for complete oxidation. leicabiosystems.comuvigo.es Other oxidants that have been used include potassium permanganate, iodine, and hydrogen peroxide. uvigo.es In the past, mercuric oxide was also a common choice but has been largely replaced due to its toxicity. leicabiosystems.comstainsfile.com

The stability of hematoxylin staining solutions is a significant consideration. Hematein and its metal complexes have limited solubility in water and can precipitate out of solution. leicabiosystems.com To enhance stability and extend the shelf life of these solutions, various additives are incorporated. Polyhydroxy alcohols like ethylene (B1197577) glycol and glycerol (B35011) are often added to improve the solubility of hematein and its complexes, reducing precipitation. leicabiosystems.comuvigo.es Acids, such as acetic acid or citric acid, are also included to adjust the pH of the staining solution. leicabiosystems.com

Furthermore, the choice of mordant, a metal ion that complexes with hematein to facilitate tissue binding, significantly influences the staining outcome. leicabiosystems.com Aluminum salts are most commonly used for nuclear staining, resulting in a blue-purple color. leicabiosystems.comuvigo.es Iron mordants produce a darker, almost black color and are used for visualizing nuclei and muscle striations. uvigo.es

Synthesis Pathways for Stable Hematoxylin Derivatives

The inherent instability of hematoxylin and hematein in solution has driven efforts to synthesize more stable derivatives for various applications. One notable strategy involves a two-step process to create a stable hematoxylin derivative. researchgate.net In the first step, hematoxylin is reacted with 2,2-dimethoxypropane (B42991) in acetone (B3395972) in the presence of p-toluenesulfonic acid and phosphorus pentoxide. This reaction yields an acetonide-protected hematoxylin with a 28% yield. researchgate.net Subsequently, this intermediate is reacted with allyl bromide in the presence of potassium carbonate in dimethylformamide to produce the final stable hematoxylin derivative, achieving a 22% yield. researchgate.net This particular derivative has shown promise as an HIV-1 inhibitor by binding to the Vpr protein. researchgate.net

Another approach to creating stable hematoxylin-based structures involves the synthesis of nanogels. For instance, poly(hematoxylin-co-l-lysine) (p(HT-co-l)) nanogels have been synthesized through a one-step Mannich condensation reaction. mdpi.comresearchgate.net This process involves dissolving hematoxylin in water, adding formaldehyde (B43269), and then introducing L-lysine. mdpi.com The resulting self-assembling polyphenol nanoparticles are spherical, with an average size of approximately 200 nm. mdpi.comresearchgate.net These nanogels exhibit desirable functional groups and have demonstrated biocompatibility and antimicrobial properties. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Hematoxylin Analogs and Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and specific compounds. For hematoxylin and its analogs, SAR studies have provided valuable insights into their potential as therapeutic agents.

One area of investigation has been their role as protein tyrosine kinase (PTK) inhibitors, which are important targets in cancer therapy. nih.gov Through high-throughput screening, hematoxylin was identified as a potent, broad-spectrum PTK inhibitor. nih.gov Further analysis of hematoxylin analogs isolated from Heamatoxylon campechianum revealed key structural features essential for their inhibitory activity. nih.gov Molecular docking simulations and experimental data have shown that the catechol moiety in ring A and the three-dimensional structure similar to hematoxylin are critical for targeting the c-Src kinase. nih.gov

SAR studies have also been instrumental in the development of meridianin derivatives, which have shown potential as inhibitors of the JAK/STAT3 signaling pathway, another important target in cancer. mdpi.com By synthesizing a series of these derivatives and evaluating their antiproliferative activity, researchers can identify the most effective compounds and understand the structural modifications that enhance their potency. mdpi.com Similarly, SAR studies of quinoxaline (B1680401) and quinoline (B57606) analogs have led to the identification of compounds that can modulate IKKβ phosphorylation, a key step in the NF-κB signaling pathway, which is often dysregulated in pancreatic cancer. nih.gov

| Compound Class | Target | Key Structural Features for Activity | Reference |

| Hematoxylin Analogs | Protein Tyrosine Kinases (e.g., c-Src) | Catechol moiety in ring A, Hematoxylin-like 3D structure | nih.gov |

| Meridianin Derivatives | JAK/STAT3 Signaling Pathway | Modifications to the core structure to enhance antiproliferative activity | mdpi.com |

| Quinoxaline/Quinoline Analogs | IKKβ (NF-κB pathway) | Specific substitutions on the quinoxaline ring to improve potency | nih.gov |

Creation of Hematoxylin-Based Nanomaterials

The unique chemical properties of hematoxylin make it an attractive building block for the creation of advanced nanomaterials with diverse biomedical applications.

Natural Molecule-Derived Nanogels (e.g., Poly(hematoxylin-co-l-lysine))

As previously mentioned, hematoxylin can be copolymerized with amino acids like L-lysine to form nanogels. mdpi.comresearchgate.net The synthesis of poly(hematoxylin-co-l-lysine) (p(HT-co-l)) nanogels is achieved through a Mannich condensation reaction using formaldehyde as a linker. mdpi.comresearchgate.net These nanogels are typically around 200 nm in size and possess a smooth, spherical morphology. mdpi.comresearchgate.net A key advantage of these nanogels is the presence of functional groups such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) on their surface. mdpi.comnih.gov

These p(HT-co-l) nanogels have demonstrated significant swelling capabilities, which are dependent on the surrounding medium. mdpi.comnih.gov For example, they can swell more than tenfold in a saline solution compared to distilled water. mdpi.com Furthermore, they exhibit hydrolytic degradation over time, which is a desirable characteristic for drug delivery applications. mdpi.comnih.gov Importantly, these nanogels have shown promising antimicrobial and antifungal activity and are more biocompatible than hematoxylin alone. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) Utilizing Hematoxylin as a Linker

Metal-organic frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.nettandfonline.com Their high porosity and large surface area make them suitable for a wide range of applications, including drug delivery and bio-imaging. researchgate.nettandfonline.com

Hematoxylin has been successfully used as an organic linker in the synthesis of biocompatible MOFs (Bio-MOFs). researchgate.netnih.gov By combining hematoxylin with metal ions such as Cu(II), Fe(II), and Fe(III), researchers have created MOFs with interesting properties. nih.govresearcher.life These hematoxylin-based MOFs are typically sub-micrometer in size and exhibit fluorescent properties. nih.govresearcher.life For instance, HT-Fe(III) MOFs have been shown to have the highest surface area among the tested metal ions. nih.gov

These Bio-MOFs have also demonstrated retained or even enhanced biological activities. For example, they have shown antioxidant properties and inhibitory effects on enzymes like alpha-glucosidase. nih.govresearcher.life The combination of the porous nature of MOFs with the bioactive properties of hematoxylin opens up new possibilities for the development of advanced materials for biomedical applications.

| Nanomaterial | Synthesis Method | Key Properties | Potential Applications | Reference |

| Poly(hematoxylin-co-l-lysine) (p(HT-co-l)) Nanogels | Mannich condensation | ~200 nm size, functional surface groups, swelling capacity, biodegradability, antimicrobial activity | Drug delivery, antimicrobial agents | mdpi.comresearchgate.netnih.gov |

| Hematoxylin-based Metal-Organic Frameworks (MOFs) | Coordination of hematoxylin with metal ions (Cu(II), Fe(II), Fe(III)) | Sub-micrometer size, high surface area, fluorescence | Drug delivery, bio-imaging, enzyme inhibition | researchgate.netnih.govresearcher.life |

Specific Biomedical and Biotechnological Research Applications

Research in Neurodegenerative Disorders

The accumulation and aggregation of amyloid-beta (Aβ) protein are central to the pathology of Alzheimer's disease. Research has focused on identifying compounds that can inhibit this process.

Studies have demonstrated that hematoxylin (B73222) is a potent inhibitor of Aβ42 fibrillogenesis. nih.govacs.org Thioflavin T (ThT) fluorescence assays and transmission electron microscopy have shown that hematoxylin effectively hinders the formation of Aβ fibrils. nih.govacs.org Furthermore, circular dichroism studies have revealed that hematoxylin reduces the β-sheet content of Aβ42, causing it to assemble into an antiparallel arrangement and form off-pathway aggregates. nih.govacs.org This alteration of the aggregation pathway is a key mechanism in its inhibitory action. One study reported that hematoxylin inhibits amyloid β-protein fibrillation with an IC50 of 1.6 μM. researchgate.net

To understand the inhibitory mechanism at a molecular level, molecular dynamics simulations have been employed. These simulations have provided detailed insights into the interactions between hematoxylin and Aβ42. nih.govacs.org The simulations identified four primary binding sites for hematoxylin on the Aβ42 hexamer: the N-terminal region, the S8GY10 region, the turn region, and the C-terminal region. nih.govacs.org A significant finding from these simulations is that the abundant hydroxyl groups on the hematoxylin molecule enable it to readily form hydrogen bonds with Aβ42. nih.govacs.org These hydrogen bonds, along with π-π stacking and hydrophobic interactions, contribute to the stable binding of hematoxylin to the Aβ peptide, thereby interfering with its aggregation. nih.govacs.org

A critical consequence of Aβ aggregation is its toxicity to neuronal cells. Research has shown that by inhibiting Aβ42 fibrillogenesis, hematoxylin significantly alleviates Aβ42-induced cytotoxicity. nih.govacs.org In cellular viability assays, hematoxylin has been shown to greatly reduce the cytotoxicity induced by Aβ aggregates. researchgate.net This protective effect is attributed to its ability to redirect Aβ aggregation towards non-toxic, off-pathway aggregates. nih.govacs.org

Molecular Dynamics Simulations of Hematoxylin-Aβ Interactions

Investigations in Viral Pathogenesis

Hematoxylin and its derivatives have also been a subject of investigation for their antiviral properties, particularly against HIV-1.

Research has identified hematoxylin as a compound with anti-HIV-1 activity. plos.orgnih.gov It has been shown to inhibit HIV-1 replication in macrophages. plos.orgcore.ac.uk Structure-activity relationship (SAR) studies have led to the synthesis of hematoxylin derivatives with improved potency. nih.govresearchgate.net For instance, a C-3-deoxygenated analog of hematoxylin exhibited more promising anti-HIV-1 activities, including lower cytotoxicity and stronger inhibition of viral replication in various cell lines, compared to the parent compound. nih.gov Another stable derivative of hematoxylin was developed that binds specifically and stably to the HIV-1 Viral Protein R (Vpr) and inhibits HIV-1 replication in macrophages. plos.org

The HIV-1 accessory protein Vpr plays a crucial role in the viral life cycle, including the nuclear import of the viral pre-integration complex (PIC), which is essential for the infection of non-dividing cells like macrophages. mdpi.com Hematoxylin has been found to target this process. It inhibits the interaction between Vpr and importin α, a key component of the nuclear import machinery. plos.orgcore.ac.uk This disruption of the Vpr-importin α interaction blocks the nuclear import of the HIV-1 PIC. core.ac.uk Importantly, hematoxylin's effect appears to be specific to the nuclear import function of Vpr, as it does not affect Vpr's ability to induce G2 cell cycle arrest. core.ac.uk A stable hematoxylin derivative was found to bind strongly to the third α-helix of Vpr, a region highly conserved among different HIV strains, highlighting its potential as a drug target. plos.orgmdpi.com

Research into Other Biological and Biotechnological Activities

Antioxidant Activity and Enzyme Inhibition (e.g., Alpha-Glucosidase)

Hematoxylin, a natural phenolic compound, has demonstrated notable antioxidant properties. mdpi.comjournalijdr.com Research has shown that hematoxylin can inhibit the autooxidation of certain molecules, and the addition of antioxidants can enhance its stability for use in staining processes. journalijdr.com Its antioxidant capabilities are also being leveraged in the development of novel biomaterials. For instance, metal-organic frameworks (MOFs) created using hematoxylin as an organic linker with ions like Cu(II), Fe(II), and Fe(III) have been shown to retain antioxidant properties. researchgate.netresearcher.life

In addition to its antioxidant effects, hematoxylin has been investigated for its ability to inhibit certain enzymes, including alpha-glucosidase. mdpi.comresearchgate.net Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can help manage postprandial blood sugar levels, which is a therapeutic approach for diabetes mellitus. mdpi.commdpi.com

Studies have reported that hematoxylin is an effective inhibitor of alpha-glucosidase. mdpi.comresearchgate.net At a concentration of 2000 mg/mL, hematoxylin was found to inhibit 93.2 ± 0.3% of alpha-glucosidase activity. researchgate.net Furthermore, when incorporated into MOFs, the enzyme inhibition activity is maintained. Research showed that hematoxylin-based MOFs could inhibit alpha-glucosidase in a concentration-dependent manner. researchgate.netnih.gov

The table below summarizes the alpha-glucosidase inhibition by different hematoxylin-based metal-organic frameworks at a concentration of 500 mg/mL. researchgate.netresearcher.lifenih.gov

| Compound | Alpha-Glucosidase Inhibition (%) |

| HT-Cu(II)-MOF | 33.1 |

| HT-Fe(II)-MOF | 69.8 |

| HT-Fe(III)-MOF | 59.7 |

These findings highlight the potential of hematoxylin and its derivatives as natural sources for antioxidants and enzyme inhibitors in the food, cosmetic, and pharmaceutical industries. researchgate.net

Antimicrobial and Antifungal Properties of Hematoxylin-Derived Nanogels

Recent research has focused on harnessing the inherent biological properties of hematoxylin to create advanced biomaterials with therapeutic potential. One such innovation is the development of hematoxylin-derived nanogels. mdpi.comnih.gov A nanonetwork composed of poly(hematoxylin-co-l-lysine) (p(HT-co-l)) was synthesized via a one-step Mannich condensation reaction. mdpi.comresearchgate.net These nanogels, with an average size of approximately 200 nm, have demonstrated significant antimicrobial and antifungal activities. mdpi.comnih.gov

The antimicrobial efficacy of these p(HT-co-l) nanogels has been tested against a range of common pathogens. mdpi.comresearcher.life The study demonstrated notable activity against the Gram-negative bacterium Escherichia coli (ATCC 8739), the Gram-positive bacterium Staphylococcus aureus (ATCC 6538), and the fungus Candida albicans (ATCC 10231). mdpi.comnih.govresearchgate.net The intrinsic antibacterial properties of both hematoxylin and lysine (B10760008) contribute to the effectiveness of the resulting nanogels. researchgate.net